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Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers, scientists, and drug development professionals utilizing a

Titanium Nitride (TiN) capping layer to prevent the agglomeration of Titanium Silicide (TiSiz)
thin films during fabrication processes.

Troubleshooting Guides

This section addresses common issues encountered during the formation of TiN-capped TiSiz
films.

Issue: High Sheet Resistance of TiSiz Film After Annealing
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Possible Cause

Troubleshooting Steps

Incomplete C49 to C54 Phase Transformation

The higher resistivity C49 phase of TiSiz may
not have fully transformed to the desired low
resistivity C54 phase.[1] Solution: Increase the
final rapid thermal annealing (RTA) temperature
or duration to ensure complete phase
transformation. A two-step annealing process
can also be more effective than a single high-

temperature anneal.

Oxygen Contamination

Oxygen present in the annealing ambient or
incorporated in the deposited metal layer can
form a SiO2 diffusion barrier between the cobalt
and silicon, hindering the silicide formation and
leading to higher resistance.[2][3] Solution:
Ensure a high-vacuum environment or use a
nitrogen atmosphere during annealing to
prevent oxygen contamination.[1] A TiN capping
layer is effective at preventing contaminants
from the annealing ambient from reaching the
silicide.[2]

TiN Capping Layer is Too Thick

An excessively thick TiN layer can induce
thermal stress, leading to cracking of the
underlying silicide film and an increase in sheet
resistance. Solution: Optimize the thickness of
the TiN capping layer. Thinner layers are often
sufficient to prevent agglomeration without

introducing significant stress.

Non-uniform Silicide Formation

Inconsistent reaction between titanium and
silicon can result in a non-uniform TiSiz film with
higher sheet resistance. Solution: Ensure proper
cleaning of the silicon substrate before titanium
deposition to remove any native oxide. Optimize
the deposition parameters for both Ti and TiN

layers to achieve uniform thickness.
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Issue: TiSiz Film Agglomeration Observed After High-Temperature Annealing

Possible Cause Troubleshooting Steps

ATIN layer that is too thin may not provide an
adequate barrier to prevent the diffusion of
silicon atoms and subsequent agglomeration of
o ] ] ) the TiSiz film at high temperatures. Solution:
Insufficient TiN Capping Layer Thickness ) ] ]
Increase the thickness of the TiN capping layer.
The optimal thickness will depend on the
subsequent annealing temperature and

duration.

Exceeding the thermal budget of the TiSi2/TiN
stack can lead to agglomeration despite the
capping layer. At temperatures above 900°C,
High Annealing Temperature or Long Annealing TiSiz can become discontinuous.[1] Solution:
Time Reduce the annealing temperature or shorten
the annealing time. It is crucial to find a process
window that allows for the full C54 phase

formation without causing agglomeration.

The inherent surface and interfacial energies of
the TiSi2/Si system drive agglomeration to lower
the overall energy.[1] Solution: While the TiN

High Surface and Interfacial Energies cap helps, ensuring a smooth and clean Si
surface before deposition can lead to a lower
energy interface, thus improving thermal

stability.

Frequently Asked Questions (FAQS)

Q1: How does a TiN capping layer prevent TiSi2 agglomeration?

Al: The TiN capping layer enhances the thermal stability of the TiSiz film primarily by acting as
a diffusion barrier. It suppresses the out-diffusion of silicon from the substrate and prevents the
TiSiz2 grains from migrating and coalescing at high temperatures, a process driven by the
reduction of surface and interface energies.[1]
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Q2: What is the optimal thickness for a TiN capping layer?

A2: The optimal thickness of the TiN capping layer is a trade-off. It needs to be thick enough to
prevent agglomeration but thin enough to avoid inducing excessive stress on the TiSiz film,
which could lead to cracking. The ideal thickness depends on the specific process parameters,
including the TiSiz thickness and the annealing conditions.

Q3: Can the TiN capping layer affect the C49 to C54 phase transformation of TiSi2?

A3: The TiN capping layer can influence the phase transformation by modifying the stress state
of the TiSiz film and by preventing contamination. A key benefit of a capping layer is that it can
enable anneals of reduced duration, which enhances the transformation to the desired C54
phase without leading to agglomeration.[4]

Q4: What are the common methods for depositing a TiN capping layer?

A4: Common methods for depositing TiN films include reactive sputtering of a titanium target in
a nitrogen-containing atmosphere and chemical vapor deposition (CVD). The choice of method
depends on the desired film properties and the specific integration requirements of the overall
process.

Q5: How does the annealing ambient affect the stability of the TiN/TiSi> stack?

A5: The annealing ambient is critical. Annealing in a nitrogen atmosphere is essential as it
helps to prevent the agglomeration failure mechanism by mitigating silicon diffusion through the
silicide.[1] Oxygen in the ambient can be detrimental, leading to the formation of oxides that
can impede the silicidation process.[2][3]

Data Summary

The following tables summarize quantitative data on the effect of a TiN capping layer on the
properties of TiSiz films.

Table 1: Effect of TiN Capping Layer on Sheet Resistance of TiSiz
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Annealing ) ] Sheet Resistance
Sample Annealing Time (s)

Temperature (°C) (Q/sq)
Uncapped TiSiz 950 7200 Significantly Higher

TiN-capped TiSiz

950 7200 Lower

Note: Based on qualitative descriptions indicating significantly higher sheet resistance in

uncapped samples after extended annealing.

Table 2: Effect of TIN Capping Layer on Surface Roughness of TiSi2

Annealing ) ) RMS Surface
Sample Annealing Time (S)

Temperature (°C) Roughness (nm)
Uncapped TiSiz 950 7200 Significantly Higher
TiN-capped TiSiz 950 7200 Lower

Note: Based on qualitative descriptions indicating significantly higher RMS surface roughness

in uncapped samples after extended annealing.

Experimental Protocols

1. Deposition of Ti and TiN Layers

This protocol describes a typical process for depositing Titanium (Ti) and Titanium Nitride (TiN)

layers onto a silicon substrate using sputtering.

e Substrate Preparation:

o Start with a clean silicon wafer.

o Perform a standard RCA clean to remove organic and metallic contaminants.

o Dip the wafer in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer

immediately before loading into the sputtering system.
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e Sputtering Process:
o Load the prepared Si wafer into the sputtering chamber.
o Pump down the chamber to a base pressure of less than 1x10~° Torr.
o Pre-sputter the Ti target with the shutter closed to clean the target surface.

o Deposit the Ti layer to the desired thickness by sputtering the Ti target in an Argon (Ar)
plasma.

o Without breaking vacuum, introduce Nitrogen (N2) gas into the chamber.

o Deposit the TiN capping layer by reactively sputtering the Ti target in the Ar + N2 plasma to
the desired thickness.

o Vent the chamber and unload the wafer.
2. Rapid Thermal Annealing (RTA) for TiSi= Formation

This protocol outlines a two-step RTA process for the formation of the low-resistivity C54 phase
of TiSia.

o First RTA Step (Low Temperature):
o Place the wafer with the TiN/Ti stack into the RTA chamber.
o Purge the chamber with high-purity nitrogen gas.

o Ramp up the temperature to a range of 600-700°C for a short duration (e.g., 20-60
seconds). This step forms the high-resistivity C49-TiSiz> phase.

o Selective Etching (Optional but Recommended):

o After the first RTA, the unreacted Ti and the TiN capping layer can be selectively removed.
A common etchant for this is a solution of H202, NH4OH, and H-0.

o Second RTA Step (High Temperature):
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o Place the wafer back into the RTA chamber.
o Purge the chamber with high-purity nitrogen gas.

o Ramp up the temperature to a range of 800-900°C for a short duration (e.g., 10-30
seconds). This step transforms the C49-TiSiz into the low-resistivity C54-TiSi> phase.

Visualizations
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Figure 1: Experimental workflow for the formation of a TiN-capped TiSiz film.
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Figure 2: Troubleshooting logic for common issues with TiN-capped TiSi-.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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